molecular formula C7H8FNO B1521435 (2-Amino-3-fluorophenyl)methanol CAS No. 906811-49-2

(2-Amino-3-fluorophenyl)methanol

Cat. No.: B1521435
CAS No.: 906811-49-2
M. Wt: 141.14 g/mol
InChI Key: INHMLQNOOUDYIQ-UHFFFAOYSA-N
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Description

(2-Amino-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H8FNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the second position and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-fluorophenyl)methanol typically involves the reduction of the corresponding nitro compound. One common method is the reduction of 2-nitro-3-fluorobenzyl alcohol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as catalytic hydrogenation using different catalysts or electrochemical reduction may be explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Amino-3-fluorobenzaldehyde or 2-Amino-3-fluorobenzoic acid.

    Reduction: 2-Amino-3-fluorophenylamine.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, (2-Amino-3-fluorophenyl)methanol serves as a valuable building block for the synthesis of more complex organic molecules. Its reactivity can be exploited for:

  • Synthesis of Derivatives : The presence of the amino and hydroxyl groups facilitates various reactions such as nucleophilic substitutions and reductions.
  • Material Science : Due to its functional groups, it may be used in developing new materials with specific properties.

Biology

Research into the biological activities of this compound has revealed several promising avenues:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases, particularly cancers.
  • Biological Mechanisms : Investigations into its mechanisms of action could reveal insights into how it interacts with cellular pathways.

Anticancer Activity

A series of studies have focused on fluorinated phenolic compounds related to this compound. For example:

  • A study demonstrated that fluorinated derivatives exhibited potent cytotoxicity against human breast cancer cell lines such as MCF-7 and MDA-MB-468, with growth inhibition concentrations (GI50) below 1 nM .

Table 1: Summary of Anticancer Activity

CompoundCell LineGI50 (nM)Mechanism of Action
2-(4-Amino-3-methylphenyl)benzothiazoleMCF-7<1DNA adduct formation
2-(4-Aminophenyl)benzothiazoleMDA-MB-468<1Metabolic activation
This compoundTBDTBDTBD

Modulation of Receptor Activity

Research indicates that modifications to aryl groups in methanones can enhance their efficacy as modulators of nicotinic acetylcholine receptors (nAChRs). This modulation could have implications for neurological therapies .

Mechanism of Action

The mechanism of action of (2-Amino-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (2-Amino-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.

    (2-Amino-3-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(2-Amino-3-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

(2-Amino-3-fluorophenyl)methanol, also known by its chemical formula C7H8FNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves straightforward organic reactions that introduce the amino and hydroxymethyl groups onto a fluorinated aromatic ring. The compound can be derived from various precursors, including fluorinated phenyl derivatives, through methods such as nucleophilic substitution or reduction reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antimicrobial Activity : Initial studies indicate that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of 2-amino-3-acyl-tetrahydrobenzothiophenes have shown inhibition against biofilm formation in Escherichia coli, suggesting that modifications in the amino and fluorine positions can enhance antimicrobial efficacy .
  • Antiviral Properties : Research into related compounds has pointed towards potential antiviral activities, particularly against viral proteases. Compounds exhibiting similar motifs have been noted for their ability to inhibit SARS-CoV proteases .
  • Antiparasitic Effects : Some derivatives of amino-substituted phenols have been tested for their activity against Plasmodium species, indicating a possible role in antimalarial therapies .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

  • Inhibition of Biofilm Formation : Similar compounds have been shown to prevent the formation of bacterial biofilms by interfering with pili expression and function. This is crucial for bacterial virulence and survival in host environments .
  • Targeting Enzymatic Activity : The structural features of this compound may allow it to bind effectively to specific enzymes or receptors involved in pathogen life cycles, thus inhibiting their activity.

Case Studies and Research Findings

A selection of relevant studies provides insights into the biological activity of this compound:

StudyFocusFindings
Antibacterial ActivityIdentified as an effective inhibitor of biofilm formation in E. coli, with structural modifications enhancing potency.
Antiparasitic ActivityDemonstrated significant activity against both erythrocytic and hepatic stages of Plasmodium infection.
Antiviral PropertiesExhibited potential as an inhibitor of viral proteases, contributing to antiviral drug development efforts.

Properties

IUPAC Name

(2-amino-3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHMLQNOOUDYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668481
Record name (2-Amino-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906811-49-2
Record name (2-Amino-3-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-3-fluorophenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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